molecular formula C11H21NO3 B14545195 Pentyl (diethylamino)(oxo)acetate CAS No. 62248-36-6

Pentyl (diethylamino)(oxo)acetate

Cat. No.: B14545195
CAS No.: 62248-36-6
M. Wt: 215.29 g/mol
InChI Key: MUDKLCAVZXDUMV-UHFFFAOYSA-N
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Description

Pentyl (diethylamino)(oxo)acetate is an ester derivative characterized by a pentyl ester group, a diethylamino substituent, and an oxo (keto) functional group. The diethylamino group may confer basicity or bioactivity, while the oxo-acetate moiety could influence solubility and reactivity. Structural analogs, such as cytotoxic coumarin derivatives and other oxo-acetate esters, highlight its possible pharmacological relevance .

Properties

CAS No.

62248-36-6

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

pentyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C11H21NO3/c1-4-7-8-9-15-11(14)10(13)12(5-2)6-3/h4-9H2,1-3H3

InChI Key

MUDKLCAVZXDUMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl (diethylamino)(oxo)acetate typically involves the esterification of a carboxylic acid with an alcohol. In this case, the carboxylic acid is acetic acid, and the alcohol is pentanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, to speed up the reaction rate. The reaction is carried out under controlled conditions to achieve a high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Acetic acid and pentanol.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of pentyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and pentanol, which can further participate in biochemical pathways. The diethylamino group can interact with biological receptors, potentially leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Molecular Formula Molar Mass (g/mol) Key Applications/Properties
Pentyl (diethylamino)(oxo)acetate Diethylamino, oxo, pentyl ester C₁₁H₂₁NO₄ 231.29* Hypothesized: Drug intermediates, solvents
4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate Diethylamino, coumarin core, acetate ester C₂₂H₂₁NO₅ 379.41 Cytotoxic activity (LD₅₀ = 48.1 μM in A549 lung cancer cells)
Ethyl (2,6-dimethylphenyl)aminoacetate Oxo, anilino, ethyl ester C₁₂H₁₅NO₃ 221.25 Pharmaceutical intermediate (e.g., proxymetacaine synthesis)
Pentyl acetate (CAS 628-63-7) Simple acetate ester C₇H₁₄O₂ 130.19 Solvent for resins (evaporation rate: slower than butyl acetate)
4-Oxopentyl acetate Oxo, pentyl ester C₇H₁₂O₃ 144.17 Intermediate in fragrance synthesis

*Calculated based on standard atomic weights.

Pharmacological Activity Comparison

  • Cytotoxicity: Compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) exhibits significant cytotoxicity in cancer cell lines (LD₅₀ = 45–48 μM), attributed to its diethylamino and coumarin-oxo scaffold .
  • Solvent Properties : Pentyl acetate, a simpler analog, is a medium-volatility solvent with high resin compatibility, highlighting the role of ester chain length in evaporation rates and solubility .

Key Research Findings and Gaps

  • Analytical Challenges : Vapor-phase concentration estimates for pentyl acetate analogs show variability (up to 3.6-fold differences), complicating environmental or pharmacokinetic modeling .
  • Knowledge Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity exist. Research on its coumarin-based analogs and solvent properties of pentyl acetate provides indirect support for further investigation .

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